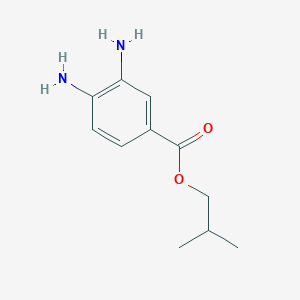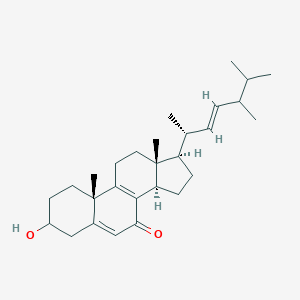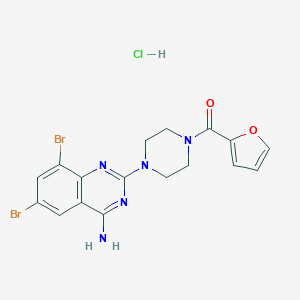
1-(4-Amino-6,8-dibromo-2-quinazolinyl)-4-(2-furanylcarbonyl)piperazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Amino-6,8-dibromo-2-quinazolinyl)-4-(2-furanylcarbonyl)piperazine hydrochloride, commonly known as AG-1478, is a selective inhibitor of the epidermal growth factor receptor (EGFR). This molecule has been extensively studied for its potential use in cancer treatment and other medical applications.
Mechanism Of Action
AG-1478 works by binding to the ATP-binding site of 1-(4-Amino-6,8-dibromo-2-quinazolinyl)-4-(2-furanylcarbonyl)piperazine hydrochloride, which prevents the receptor from activating downstream signaling pathways that are involved in cell growth and survival. This inhibition ultimately leads to the death of cancer cells and the reduction of tumor growth.
Biochemical And Physiological Effects
In addition to its anti-cancer effects, AG-1478 has been shown to have other biochemical and physiological effects. It has been found to decrease the expression of inflammatory cytokines and to reduce the severity of allergic reactions. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of AG-1478 is its specificity for 1-(4-Amino-6,8-dibromo-2-quinazolinyl)-4-(2-furanylcarbonyl)piperazine hydrochloride, which allows for targeted inhibition of this receptor without affecting other signaling pathways. However, its use in lab experiments is limited by its relatively low solubility in water and its potential for off-target effects at high concentrations.
Future Directions
There are several potential future directions for research on AG-1478. One area of interest is the development of more potent and selective inhibitors of 1-(4-Amino-6,8-dibromo-2-quinazolinyl)-4-(2-furanylcarbonyl)piperazine hydrochloride that can overcome resistance to current therapies. Another area of research is the investigation of the potential use of AG-1478 in combination with other drugs or therapies to enhance its anti-cancer effects. Finally, there is also interest in exploring the potential use of AG-1478 in other diseases beyond cancer, such as neurodegenerative disorders and inflammatory conditions.
Synthesis Methods
AG-1478 can be synthesized through a multi-step process that involves the reaction of 6,8-dibromo-2-(4-nitrophenyl)quinazoline with 4-(2-furanylcarbonyl)piperazine in the presence of a reducing agent. The resulting intermediate is then treated with hydrochloric acid to yield AG-1478 in its hydrochloride salt form.
Scientific Research Applications
AG-1478 has been widely used in scientific research to study the role of 1-(4-Amino-6,8-dibromo-2-quinazolinyl)-4-(2-furanylcarbonyl)piperazine hydrochloride in cancer and other diseases. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the activity of 1-(4-Amino-6,8-dibromo-2-quinazolinyl)-4-(2-furanylcarbonyl)piperazine hydrochloride, which is often overexpressed in many types of cancer.
properties
CAS RN |
111218-74-7 |
|---|---|
Product Name |
1-(4-Amino-6,8-dibromo-2-quinazolinyl)-4-(2-furanylcarbonyl)piperazine hydrochloride |
Molecular Formula |
C17H16Br2ClN5O2 |
Molecular Weight |
517.6 g/mol |
IUPAC Name |
[4-(4-amino-6,8-dibromoquinazolin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone;hydrochloride |
InChI |
InChI=1S/C17H15Br2N5O2.ClH/c18-10-8-11-14(12(19)9-10)21-17(22-15(11)20)24-5-3-23(4-6-24)16(25)13-2-1-7-26-13;/h1-2,7-9H,3-6H2,(H2,20,21,22);1H |
InChI Key |
MQRZVBWLTDCEQZ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=NC3=C(C=C(C=C3Br)Br)C(=N2)N)C(=O)C4=CC=CO4.Cl |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=C(C=C3Br)Br)C(=N2)N)C(=O)C4=CC=CO4.Cl |
Other CAS RN |
111218-74-7 |
synonyms |
1-(4-Amino-6,8-dibromo-2-quinazolinyl)-4-(2-furanylcarbonyl)piperazine hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







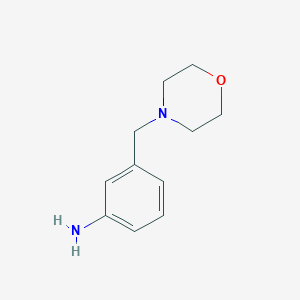
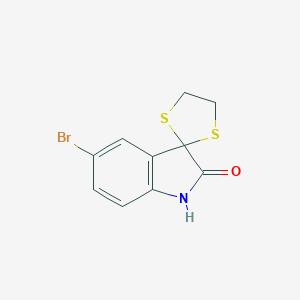
![Furo[3,2-b]pyridine-3-carbonitrile](/img/structure/B38040.png)
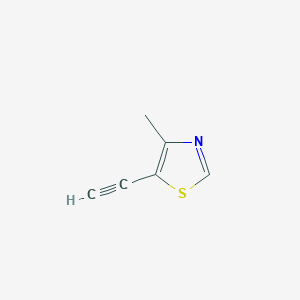
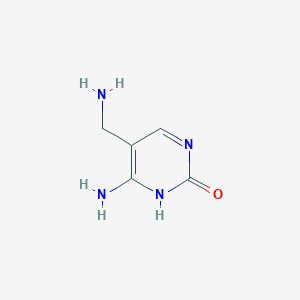
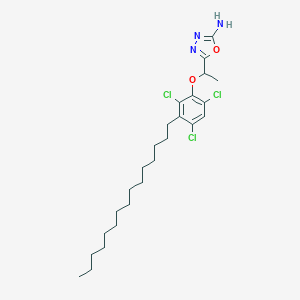
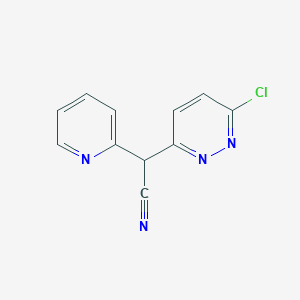
![1H,7H-Furo[3,4-g]pyrrolizin-1-one,hexahydro-(9CI)](/img/structure/B38053.png)
